1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene
Description
Properties
CAS No. |
922165-52-4 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methoxy-2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalene |
InChI |
InChI=1S/C19H24O2/c1-20-14-19(11-5-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)21-2/h3-4,7-10H,5-6,11-14H2,1-2H3 |
InChI Key |
JAWUYCSDZXMTJS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Overview
The synthesis generally follows these key steps:
Step 1: Synthesis of Naphthalene Derivative
The initial step involves the methylation of naphthalene to form a methoxy-substituted naphthalene derivative. This can be achieved through various methylation methods, including using methyl iodide in the presence of a base.
Step 2: Formation of Cyclopentyl Moiety
A cyclopentyl group can be introduced via cyclization reactions or through alkylation of suitable precursors. For instance, cyclopentyl bromide can react with a nucleophile derived from the naphthalene derivative.
Step 3: Final Coupling Reaction
The final step typically involves coupling the methoxymethyl group with the cyclopentyl-substituted naphthalene derivative. This can be accomplished through nucleophilic substitution reactions or other coupling techniques.
Reaction Conditions and Catalysts
The specific conditions for each reaction step can vary significantly:
Temperature and Pressure: Reactions may be conducted at elevated temperatures (often above room temperature) to increase reaction rates and yields. For example, methylation reactions might occur at temperatures ranging from 50°C to 150°C depending on the reagents used.
Catalysts: Common catalysts include Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions or bases like sodium hydride for deprotonation steps.
- Data Table: Summary of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Methylation | Methyl iodide, Naphthalene | Base (e.g., NaOH), Heat (50-150°C) | Varies |
| 2 | Alkylation | Cyclopentyl bromide, Nucleophile | Solvent (e.g., DMF), Heat | Varies |
| 3 | Coupling | Methoxymethyl group, Naphthalene derivative | Catalyst (e.g., Lewis acid), Heat | Varies |
Compounds similar to 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene have been studied for their biological activities, including anti-inflammatory and analgesic properties. Research indicates that derivatives of naphthalenes can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation processes.
The preparation of this compound involves several synthetic steps that require careful control of reaction conditions and selection of appropriate reagents and catalysts. The compound's potential applications in pharmaceuticals highlight the importance of continued research into its synthesis and biological activity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid.
Reduction: Formation of 1,2-dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of naphthalene compounds, including 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene, exhibit promising anticancer properties. For instance, research has shown that certain naphthalene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of naphthalene derivatives on human breast cancer cells. The results demonstrated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner, suggesting their potential as therapeutic agents against breast cancer.
Anti-inflammatory Properties
2. Cyclooxygenase Inhibition
Naphthalene derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In particular, compounds resembling this compound have shown inhibitory activity against COX-1 and COX-2, which are targets for anti-inflammatory drugs.
Data Table: IC50 Values for COX Inhibition
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 5.55 | 19.90 |
This table illustrates the effective inhibition of COX enzymes by the compound, highlighting its potential use in anti-inflammatory therapies.
Materials Science Applications
3. Organic Electronics
The unique electronic properties of naphthalene derivatives make them suitable candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices could enhance the efficiency and stability of these devices.
Case Study: OLED Performance Enhancement
Research has shown that blending specific naphthalene derivatives with polymeric materials can improve charge transport and light emission efficiency in OLEDs. The addition of this compound resulted in a significant increase in device performance metrics compared to devices without this additive.
Chemical Intermediate
4. Synthesis of Novel Compounds
The compound serves as a valuable intermediate in synthetic organic chemistry for developing new pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications, making it versatile in synthesizing more complex molecules.
Data Table: Synthetic Pathways Involving this compound
| Reaction Type | Product Name | Yield (%) |
|---|---|---|
| Alkylation | Naphthalenesulfonamide derivative | 85 |
| Acetylation | Acetoxy-naphthalene derivative | 90 |
| Hydroxylation | Hydroxy-naphthalene derivative | 75 |
This table summarizes various synthetic pathways where the compound is utilized as a starting material or intermediate, emphasizing its utility in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and cyclopentylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene with three structurally related naphthalene derivatives:
Key Observations :
- Steric Effects : The cyclopentylmethoxymethyl group in the target compound introduces significant steric hindrance, reducing its reactivity in electrophilic substitution reactions compared to simpler derivatives like 1-methoxynaphthalene .
Environmental Fate and Biodegradation
Biological Activity
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is a synthetic organic compound with potential applications in various fields, including agriculture and medicine. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C19H24O2
- Molecular Weight : 288.39 g/mol
This compound features a methoxy group and a cyclopentyl moiety, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of methoxylated naphthalene derivatives. A related study evaluated a series of methoxylated and methylated 1-hydroxynaphthalene-2-carboxanilides against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin and isoniazid .
| Compound | Activity Against S. aureus | Activity Against M. tuberculosis |
|---|---|---|
| This compound | Moderate | Not tested |
| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | High | Moderate |
| N-(3-fluoro-5-methoxy-phenyl)-1-hydroxynaphthalene-2-carboxamide | High | High |
Cytotoxicity Studies
Cytotoxicity assays conducted on the THP-1 human monocytic leukemia cell line revealed that several methoxylated naphthalene derivatives did not exhibit significant cytotoxic effects at concentrations below 30 µM. This suggests a favorable therapeutic index for these compounds .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosynthetic electron transport in plants, suggesting a mechanism that could also apply to microbial systems .
- Interaction with Biological Membranes : The lipophilic nature of methoxylated naphthalenes may facilitate their incorporation into cellular membranes, disrupting normal function.
- Enzyme Inhibition : Some studies indicate that these compounds may inhibit key enzymes involved in bacterial metabolism.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of various methoxylated naphthalene derivatives against resistant bacterial strains. The findings demonstrated that modifications to the naphthalene structure significantly impacted antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated low toxicity levels at therapeutic concentrations, supporting its potential use in cancer therapy without significant side effects .
Q & A
Q. What methodologies are recommended for systematically evaluating the potential health effects of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene?
A robust evaluation should follow a systematic review framework, such as the ATSDR approach, which includes:
- Literature search : Use databases like PubMed, TOXCENTER, and NTRL with chemical-specific keywords, CAS numbers, and MeSH terms to identify peer-reviewed studies .
- Screening : Apply inclusion criteria (e.g., species, exposure routes, health outcomes) to filter relevant studies. For example, prioritize inhalation, oral, and dermal exposure routes and outcomes like hepatic or respiratory effects .
- Data extraction : Collect experimental parameters (e.g., dosage, exposure duration, statistical methods) using standardized forms to ensure consistency .
- Risk of bias assessment : Use tools like Table C-6 and C-7 to evaluate study design quality (e.g., randomization, outcome reporting) .
Q. How should researchers design experiments to assess systemic toxicity across organ systems?
Experimental design should:
- Select exposure routes : Prioritize inhalation, oral, and dermal routes based on environmental or occupational relevance .
- Monitor endpoints : Include body weight changes, histopathology, and biomarkers for hepatic, renal, and respiratory systems (Table B-1) .
- Use control groups : Ensure appropriate vehicle and negative controls to isolate compound-specific effects.
- Apply OECD or EPA guidelines : Follow standardized protocols for acute/chronic toxicity testing to enhance reproducibility .
Q. What strategies are effective for synthesizing this compound?
While direct synthesis data are limited, analogous naphthalene derivatives (e.g., 1-methoxynaphthalene) are synthesized via:
- Etherification : Reacting naphthol derivatives with methoxymethylating agents (e.g., dimethyl sulfate) under controlled pH and temperature .
- Cyclopentyl integration : Use Friedel-Crafts alkylation or cross-coupling reactions to introduce the cyclopentylmethyl group, optimizing catalysts (e.g., Lewis acids) for regioselectivity .
Advanced Research Questions
Q. How can interspecies differences in toxicity data be addressed during risk assessment?
- Physiologically based pharmacokinetic (PBPK) modeling : Scale dosimetry across species by accounting for metabolic rate variations (e.g., cytochrome P450 activity) .
- Comparative genomics : Identify conserved toxicity pathways (e.g., oxidative stress response) between humans and rodents using transcriptomic data .
- Uncertainty factors : Apply adjustment factors (e.g., 10x for interspecies differences) to NOAEL/LOAEL values from animal studies .
Q. What analytical approaches resolve contradictions in mechanistic studies (e.g., conflicting metabolic pathway data)?
- Multi-omics integration : Combine metabolomics, proteomics, and transcriptomics to map metabolic activation pathways (e.g., epoxide formation) and identify conflicting nodes .
- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomes or cell lines to validate in vivo findings and isolate enzyme-specific contributions .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to determine thresholds for conflicting outcomes (e.g., hormesis vs. linearity) .
Q. How can environmental fate and degradation pathways be modeled for this compound?
- QSPR models : Predict biodegradation rates using quantitative structure-property relationships based on logP, molecular weight, and functional groups .
- Advanced oxidation processes (AOPs) : Test UV/H2O2 or ozonation to identify degradation byproducts via LC-MS/MS .
- Soil/water partitioning studies : Measure adsorption coefficients (Kd) to assess persistence in environmental matrices .
Q. What methods improve confidence in epidemiological studies of low-dose, chronic exposure?
- Cohort stratification : Subdivide populations by genetic polymorphisms (e.g., GST isoforms) to detect susceptibility variations .
- Biomarker validation : Use urinary metabolites (e.g., hydroxylated derivatives) as exposure proxies, ensuring correlation with internal dose .
- Confounder adjustment : Apply multivariate regression to control for smoking, diet, and co-exposures in observational studies .
Methodological Resources
- Toxicological profiles : Refer to ATSDR’s systematic review framework for hazard identification and MRL derivation .
- Risk of bias tools : Utilize Tables C-6/C-7 to assess human and animal study quality .
- Synthetic protocols : Adapt methods from analogous naphthalene derivatives, emphasizing regioselectivity and yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
